molecular formula C11H15Cl2N3O2 B15127169 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride

7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride

Cat. No.: B15127169
M. Wt: 292.16 g/mol
InChI Key: ZDCICNXFZWBUOQ-UHFFFAOYSA-N
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Description

7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring fused with a benzoxazole moiety, making it a compound of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process can be carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction yields protected piperazines, which can be further deprotected and cyclized to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is unique due to its specific combination of the piperazine and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

IUPAC Name

7-piperazin-1-yl-3H-1,3-benzoxazol-2-one;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14;;/h1-3,12H,4-7H2,(H,13,15);2*1H

InChI Key

ZDCICNXFZWBUOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl

Origin of Product

United States

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